Dehydrozingerone

Description

Dehydrozingerone has been reported in Fibraurea tinctoria and Curcuma longa with data available.

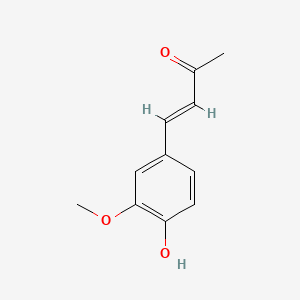

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWKBSMFXWNGRE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish, needle like crystals, sweet warm and tenacious odour | |

| Record name | Vanillylidene acetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water, moderately soluble (in ethanol) | |

| Record name | Vanillylidene acetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1080-12-2, 22214-42-2 | |

| Record name | Methyl-3-methoxy-4-hydroxystyryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillylidene acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLYLIDENE ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJX5I27B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Dehydrozingerone from Vanillin and Acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrozingerone, chemically known as (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a phenolic compound naturally found in the rhizomes of ginger (Zingiber officinale). It serves as a structural analog to curcumin and has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. This technical guide provides an in-depth overview of the synthesis of dehydrozingerone via the Claisen-Schmidt (crossed-aldol) condensation of vanillin and acetone. It details various experimental protocols, compares reaction conditions and yields, and outlines the characterization of the final product. The information is presented to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

The synthesis of dehydrozingerone from readily available and inexpensive starting materials, vanillin and acetone, is a classic example of a base-catalyzed crossed-aldol condensation. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is particularly useful for constructing α,β-unsaturated ketone moieties, which are prevalent in many biologically active molecules. The simplicity and efficiency of this synthesis make dehydrozingerone an attractive scaffold for the development of novel therapeutic agents. This document aims to provide a comprehensive technical overview of this synthetic process, consolidating data from various studies to aid in the reproducible and optimized production of dehydrozingerone for research and development purposes.

The Claisen-Schmidt Condensation: Mechanism and Workflow

The synthesis of dehydrozingerone proceeds via a Claisen-Schmidt condensation, a type of crossed-aldol condensation involving an aldehyde (vanillin) and a ketone (acetone) in the presence of a base. The generally accepted mechanism involves the deprotonation of the α-carbon of acetone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of vanillin. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, dehydrozingerone.

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of dehydrozingerone.

General Experimental Workflow

The overall process for the synthesis and purification of dehydrozingerone can be visualized as a multi-step workflow.

Caption: General experimental workflow for dehydrozingerone synthesis.

Experimental Protocols and Data

Various methods for the synthesis of dehydrozingerone have been reported, primarily differing in the choice of base, reaction time, and temperature. This section details some of these protocols and summarizes the resulting quantitative data.

Detailed Experimental Protocols

Protocol 1: Conventional Synthesis with Sodium Hydroxide [1]

-

Preparation of Reactants: Dissolve 4.0 g of vanillin in 20 mL of acetone in a beaker.

-

Initiation of Reaction: To the vanillin-acetone solution, add 20 mL of a 10% aqueous sodium hydroxide solution.

-

Reaction: Stopper the beaker and allow the mixture to stand at room temperature for 48 hours, with occasional stirring. The solution will darken over time.

-

Acidification and Precipitation: After the reaction period, place the beaker in an ice bath and acidify the dark-colored mixture by slowly adding 60 mL of 10% hydrochloric acid while stirring. A yellowish-brown solid will precipitate.

-

Isolation of Crude Product: Filter the solid material using a Büchner funnel and wash it several times with cold water.

-

Purification: Recrystallize the crude product from 50% aqueous ethanol to obtain pure dehydrozingerone as yellow crystals.

Protocol 2: Modified Synthesis with Potassium Hydroxide [2]

-

Preparation of Reactants: In a flask, dissolve vanillin in acetone.

-

Initiation of Reaction: Cool the solution in an ice bath and add a solution of potassium hydroxide dropwise while stirring. Continue stirring overnight at room temperature.

-

Acidification and Precipitation: Acidify the crude mixture with 10% hydrochloric acid, which will cause a yellow powder to precipitate.

-

Isolation of Crude Product: Filter the precipitate through Whatman No. 1 filter paper in a Büchner funnel under vacuum.

-

Purification: Wash the collected solid with water and dry it. Recrystallize the product from hot aqueous ethanol to yield shiny, light yellow crystals of dehydrozingerone.

Protocol 3: Microwave-Assisted Green Synthesis [3]

-

Preparation of Reactants: In a reaction vessel suitable for microwave synthesis, mix vanillin and acetone in a 1:10 molar ratio.

-

Addition of Catalyst and Ionic Liquid: Add a 2.5 M NaOH solution and 5% (w/v) of 1-decyl-3-methylimidazolium bromide ([DMIM]Br) ionic liquid.

-

Microwave Irradiation: Subject the mixture to microwave irradiation for 120 minutes at 50°C and 300 W.

-

Work-up and Purification: After the reaction, the product can be isolated and purified, yielding a bright yellow solid.

Quantitative Data Summary

The choice of synthetic route significantly impacts the reaction time and yield of dehydrozingerone. The following table summarizes key quantitative data from various reported syntheses.

| Method | Base/Catalyst | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| Conventional | 10% NaOH | 48 hours | Room Temp. | 50 | 126-127 | [1] |

| Modified Conventional | KOH | 24 hours | Room Temp. | 92 | 129-131 | [2] |

| Conventional | Not specified | 24-48 hours | Room Temp. | 33-50 | 126-128 | [3] |

| Microwave-Assisted (MAOS) | 2.5 M NaOH / 5% [DMIM]Br | 120 minutes | 50°C | 62.96 | 129-130 | [3] |

| Alternative Conventional | 2.5 M NaOH / LiCl / NiCl₂·6H₂O | 2-2.3 hours | 40°C | - | - | [3] |

| Aldol Condensation | Aqueous NaOH | 5 hours | - | 97 | - | [4] |

Characterization of Dehydrozingerone

The identity and purity of the synthesized dehydrozingerone are confirmed through various analytical techniques.

Physicochemical Properties

-

Solubility: Soluble in alcohol, insoluble in water[1]

-

Molecular Formula: C₁₁H₁₂O₃

-

Molecular Weight: 192.21 g/mol

Spectroscopic Data

The structure of dehydrozingerone is unequivocally confirmed by spectroscopic analysis.

Infrared (IR) Spectroscopy: [2][5] The IR spectrum of dehydrozingerone exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3463 | -OH (hydroxyl) stretching |

| ~1679 | C=O (α,β-unsaturated ketone) |

| ~1580, 1519 | C=C (aromatic ring) |

| ~968 | trans R-CH=CH-R |

Nuclear Magnetic Resonance (NMR) Spectroscopy: [2][5] Both ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of dehydrozingerone.

¹H NMR (CDCl₃, ppm):

-

δ 7.43 (d, 1H, J = 16.3 Hz, olefinic proton)

-

δ 7.06 (dd, 1H, J = 2.1 and 6.1 Hz, aromatic proton)

-

δ 7.03 (d, 1H, J = 2.05 Hz, aromatic proton)

-

δ 6.92 (d, 1H, J = 8.15 Hz, aromatic proton)

-

δ 6.57 (d, 1H, J = 16.25 Hz, olefinic proton)

-

δ 6.24 (s, broad, 1H, phenolic -OH)

-

δ 3.90 (s, 3H, -OCH₃)

-

δ 2.35 (s, 3H, -COCH₃)

¹³C NMR (CDCl₃, ppm):

-

δ 198.69 (C=O)

-

δ 148.48, 147.08, 144.00, 126.93, 124.98, 123.61, 115.00, 109.53 (aromatic and olefinic carbons)

-

δ 56.03 (-OCH₃)

-

δ 27.34 (-COCH₃)

Mass Spectrometry (MS): [2] Electrospray ionization mass spectrometry (ESI-MS) typically shows a protonated molecular ion peak [M+H]⁺ at m/z 193.08.

Conclusion

The synthesis of dehydrozingerone from vanillin and acetone is a robust and versatile reaction that can be accomplished through various protocols. While conventional methods using sodium hydroxide are straightforward, they often require long reaction times and result in moderate yields. The use of potassium hydroxide has been shown to significantly improve the yield and reduce the reaction time. Furthermore, green chemistry approaches, such as microwave-assisted organic synthesis in the presence of ionic liquids, offer a more efficient and environmentally friendly alternative. This guide provides the necessary technical details for researchers to select and implement a synthetic strategy that best suits their laboratory capabilities and research objectives, facilitating further investigation into the promising pharmacological properties of dehydrozingerone and its derivatives.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jurnal.untirta.ac.id [jurnal.untirta.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. jurnal.untirta.ac.id [jurnal.untirta.ac.id]

Dehydrozingerone: A Technical Guide to its Biological Activities and Pharmacological Effects

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrozingerone (DHZ), a phenolic compound derived from ginger (Zingiber officinale) and a structural analog of curcumin, has emerged as a molecule of significant interest in pharmacological research.[1][2][3][4] Possessing greater aqueous solubility and stability than its parent compound, curcumin, DHZ exhibits a wide spectrum of biological activities, including potent anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects.[5][6][7][8][9][10] This technical guide provides a comprehensive overview of the pharmacological properties of dehydrozingerone, detailing its mechanisms of action across various signaling pathways. It includes a compilation of quantitative data from key studies, detailed experimental protocols for its evaluation, and visualizations of its molecular interactions to serve as a resource for researchers in the fields of pharmacology and drug discovery.

Anticancer Properties

Dehydrozingerone has demonstrated notable antiproliferative effects against various cancer cell lines. Its mechanisms of action primarily involve the induction of cell cycle arrest, promotion of apoptosis, and the accumulation of intracellular reactive oxygen species (ROS).[2][10][11]

Mechanism of Action

DHZ exerts its anticancer effects by intervening in critical cellular processes. In human colon cancer (HT-29) cells, it has been shown to induce cell cycle arrest at the G2/M phase and trigger the accumulation of intracellular ROS.[2][11] In a rat castration-resistant prostate cancer cell line (PLS10), DHZ treatment resulted in cell cycle arrest at the G1 phase.[7][10][12] This suggests that the specific mechanism may be cell-type dependent. Furthermore, in vivo studies using a PLS10 xenograft model showed that DHZ could inhibit tumor growth by suppressing both cell proliferation and angiogenesis.[7][10]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of dehydrozingerone against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PLS10 | Prostate Cancer | 153.13 ± 11.79 | [7][12] |

| HT-29 | Colon Cancer | - (Dose-dependent inhibition) | [2][11] |

| HeLa | Cervical Cancer | 8.63 (Butyl derivative) | |

| LS174 | Colorectal Cancer | 10.17 (Benzyl derivative) | [13] |

| A549 | Lung Cancer | 12.15 (Benzyl derivative) | [13] |

Experimental Protocol: Cell Viability Assay (WST-1 Method)

This protocol is adapted from studies evaluating DHZ's effect on prostate cancer cells.[7][10][14]

-

Cell Seeding: Plate PLS10 cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of dehydrozingerone (e.g., 0-200 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period, typically 48 hours.

-

WST-1 Reagent Addition: Add 10 µL of Water Soluble Tetrazolium salt (WST-1) reagent to each well.

-

Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C in a CO2 incubator.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Signaling Pathway

References

- 1. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dehydrozingerone | 1080-12-2 | Benchchem [benchchem.com]

- 5. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. News - Future Trends: The Role of Dehydrozingerone in Nutraceuticals and Supplements [mylandsupplement.com]

- 7. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo [mdpi.com]

- 11. Dehydrozingerone, a Structural Analogue of Curcumin, Induces Cell-Cycle Arrest at the G2/M Phase and Accumulates Intracellular ROS in HT-29 Human Colon Cancer Cells [agris.fao.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Dehydrozingerone: A Technical Deep-Dive into its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrozingerone (DHZ), a phenolic compound structurally related to curcumin, has emerged as a promising candidate in cancer research.[1] Isolated from the rhizomes of ginger (Zingiber officinale), this small molecule has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2] Its structural simplicity and favorable pharmacokinetic profile compared to curcumin make it an attractive scaffold for the development of novel cancer therapeutics.[3][4] This technical guide provides an in-depth analysis of the current understanding of dehydrozingerone's mechanism of action in cancer cells, focusing on its impact on cell cycle regulation, apoptosis, and key signaling pathways. The information is compiled from peer-reviewed scientific literature to aid researchers and drug development professionals in their exploration of DHZ as a potential anticancer agent.

Cytotoxicity and Antiproliferative Effects

Dehydrozingerone exhibits cytotoxic and antiproliferative effects across a variety of cancer cell lines. Its potency, as indicated by the half-maximal inhibitory concentration (IC50), varies depending on the cell type and the specific derivative of DHZ.

Table 1: IC50 Values of Dehydrozingerone and its Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| Dehydrozingerone (DZG) | PLS10 | Rat Prostate Cancer | 153.13 ± 11.79 | [3] |

| Dehydrozingerone Butyl Derivative | HeLa | Cervical Cancer | 8.63 | [5] |

| Dehydrozingerone Benzyl Derivative | LS174 | Colon Cancer | 10.17 | [5] |

| Dehydrozingerone Benzyl Derivative | A549 | Lung Cancer | 12.15 | [5] |

Core Mechanisms of Action

Dehydrozingerone's anticancer activity is attributed to its ability to modulate several key cellular processes, including cell cycle progression, apoptosis, and the generation of reactive oxygen species.

Cell Cycle Arrest

A primary mechanism by which DHZ exerts its antiproliferative effects is through the induction of cell cycle arrest. The specific phase of arrest appears to be cell-type dependent.

-

G1 Phase Arrest in Prostate Cancer: In castration-resistant prostate cancer cells (PLS10), dehydrozingerone induces cell cycle arrest at the G1 phase.[3][4] This arrest is associated with a significant downregulation of Cyclin D1 , a key protein that promotes the transition from G1 to S phase.[3]

-

G2/M Phase Arrest in Colon Cancer: In contrast, in HT-29 human colon cancer cells, DHZ treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[2] This G2/M arrest is accompanied by the upregulation of p21Waf1/Cip1 , a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle checkpoints.[2]

References

- 1. STAT3 acts through pre-existing nucleosome-depleted regions bound by FOS during an epigenetic switch linking inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of STAT3 binding sites to SMG1 mining ChiP-seq datasets [bio-protocol.org]

Dehydrozingerone: A Technical Guide to its Natural Sources, Isolation from Ginger, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrozingerone, a phenolic compound structurally related to curcumin, is a promising natural product with a wide range of biological activities.[1][2] This technical guide provides an in-depth overview of dehydrozingerone, with a focus on its natural occurrence, a detailed protocol for its isolation from ginger (Zingiber officinale), and a summary of its known biological effects and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Dehydrozingerone

Dehydrozingerone is a naturally occurring compound primarily found in the rhizomes of ginger (Zingiber officinale).[1][2] It is considered a structural analog of curcumin, the main active component of turmeric.[3] While ginger is the most well-documented natural source, the presence of dehydrozingerone in other plant species is not extensively reported in the current literature. The concentration of dehydrozingerone in ginger can be influenced by factors such as the ginger variety, geographical origin, and processing methods.[4][5]

Isolation of Dehydrozingerone from Zingiber officinale

The following section details a comprehensive protocol for the isolation and purification of dehydrozingerone from fresh ginger rhizomes. This protocol is a synthesized methodology based on established phytochemical extraction and purification techniques.[6][7][8]

Experimental Protocol: Isolation and Purification

Objective: To isolate and purify dehydrozingerone from fresh ginger rhizomes.

Materials and Reagents:

-

Fresh ginger rhizomes (Zingiber officinale)

-

Ethanol (95%)

-

Ethyl acetate

-

n-Hexane

-

Methanol

-

Silica gel (for column chromatography, 60-120 mesh)

-

Pre-coated silica gel TLC plates (GF254)

-

Rotary evaporator

-

Chromatography column

-

Standard analytical balance

-

UV-Vis spectrophotometer

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Preparation of Plant Material:

-

Wash fresh ginger rhizomes thoroughly to remove any soil and debris.

-

Slice the rhizomes into thin pieces and air-dry or freeze-dry them to remove moisture.[4]

-

Grind the dried rhizome pieces into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the ginger powder (e.g., 500 g) with 95% ethanol (2.5 L) at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanolic extract in distilled water (500 mL) and partition successively with n-hexane (3 x 500 mL) and then with ethyl acetate (3 x 500 mL).

-

Collect the ethyl acetate fraction, as dehydrozingerone is expected to be present in this fraction due to its polarity.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it using a rotary evaporator to yield the crude ethyl acetate extract.

-

-

Column Chromatography:

-

Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) using a slurry of silica gel in n-hexane.

-

Adsorb the crude ethyl acetate extract (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient solvent system of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).[6]

-

Collect fractions of approximately 50 mL each and monitor the separation process using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on a TLC plate.

-

Develop the TLC plate using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light (at 254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Pool the fractions that show a prominent spot corresponding to the Rf value of a dehydrozingerone standard (if available) or the major compound of interest.

-

-

Crystallization and Purification:

-

Concentrate the pooled fractions containing dehydrozingerone.

-

Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.

-

Filter the crystals and wash them with a small amount of cold methanol to obtain purified dehydrozingerone.

-

Further purification can be achieved by recrystallization.

-

-

Characterization:

-

Determine the melting point of the purified crystals.

-

Characterize the structure of the isolated compound using spectroscopic techniques such as UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm its identity as dehydrozingerone.[2]

-

Experimental Workflow Diagram

Quantitative Data

The concentration of dehydrozingerone in ginger rhizomes and the yield of its isolation can vary significantly depending on the source of the ginger and the extraction and purification methods employed. The following table summarizes representative data on extraction yields from ginger, although specific yields for isolated dehydrozingerone are not widely reported.

| Extraction Method | Solvent | Extraction Yield (%) | Reference |

| Soxhlet Extraction | Water | 17.93 | [9] |

| Soxhlet Extraction | Ethanol | 17.70 | [9] |

| Soxhlet Extraction | Ethyl Acetate | 8.28 | [9] |

| Soxhlet Extraction | n-Hexane | 4.82 | [9] |

| Subcritical Water | Water + 2% Ethanol | Not specified | [10] |

Biological Activities and Signaling Pathways

Dehydrozingerone exhibits a remarkable spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity: MAPK/NF-κB Pathway

Dehydrozingerone has been shown to exert potent anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the MAPK cascade (including p38 and JNK) is activated, leading to the phosphorylation and activation of downstream targets. Simultaneously, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB (p65/p50) dimer to the nucleus.[12][13] In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Dehydrozingerone can inhibit the phosphorylation of key kinases in the MAPK pathway and also prevent the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent inflammatory responses.[11]

Metabolic Regulation: AMPK Pathway

Dehydrozingerone has been demonstrated to play a role in regulating cellular energy metabolism through the activation of AMP-activated protein kinase (AMPK).[1][14][15] AMPK is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). The upstream kinases Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ) are responsible for phosphorylating and activating AMPK.[16][17] Once activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and switch off anabolic pathways that consume ATP (e.g., lipid and protein synthesis). Dehydrozingerone promotes the phosphorylation and activation of AMPK, which in turn can lead to increased glucose uptake (e.g., via GLUT4 translocation) and improved insulin sensitivity.[1] This makes dehydrozingerone a compound of interest for metabolic disorders.

Conclusion

Dehydrozingerone, a key bioactive compound isolated from ginger, presents a compelling profile for further scientific investigation and potential therapeutic development. Its well-documented anti-inflammatory and metabolic regulatory properties, mediated through the modulation of the MAPK/NF-κB and AMPK signaling pathways, highlight its potential in addressing a range of pathological conditions. The detailed isolation protocol and summary of its biological activities provided in this guide aim to facilitate future research into this promising natural product. Further studies are warranted to fully elucidate its therapeutic potential and to establish standardized methods for its quantification in natural sources.

References

- 1. Dehydrozingerone exerts beneficial metabolic effects in high-fat diet-induced obese mice via AMPK activation in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. sid.ir [sid.ir]

- 11. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dehydrozingerone inhibits renal lipotoxicity in high‐fat diet–induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. News - Future Trends: The Role of Dehydrozingerone in Nutraceuticals and Supplements [mylandsupplement.com]

- 16. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The regulation of AMP-activated protein kinase by upstream kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrozingerone Derivatives: A Technical Guide to Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrozingerone (DHZ), a phenolic compound derived from ginger rhizomes, has emerged as a significant scaffold in medicinal chemistry.[1][2] As a structural analog of curcumin, it possesses a wide spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This technical guide provides an in-depth overview of dehydrozingerone and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays and synthesis are also provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of these promising therapeutic agents.

Introduction

Dehydrozingerone, chemically known as 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one, is a naturally occurring compound that constitutes a structural half of curcumin.[1][2] Its versatile chemical structure, featuring a phenolic hydroxyl group, a methoxy group, and an α,β-unsaturated carbonyl system, makes it an attractive starting point for the synthesis of a diverse range of derivatives with enhanced biological activities.[3][5] Modifications such as O-alkylation, glycosylation, and the introduction of various heterocyclic moieties have led to the development of novel compounds with improved potency and specificity.[1][6] This guide explores the synthesis and multifaceted biological significance of these derivatives.

Synthesis of Dehydrozingerone Derivatives

The primary method for synthesizing dehydrozingerone and its derivatives is the Claisen-Schmidt (crossed aldol) condensation.[1][7] This reaction typically involves the condensation of vanillin or its derivatives with acetone or other ketones in the presence of a base.[1][8]

General Synthesis Workflow

The synthesis of dehydrozingerone derivatives can be generalized into a few key steps, as illustrated in the workflow diagram below.

Biological Significance and Mechanisms of Action

Dehydrozingerone derivatives have demonstrated a broad array of biological activities, which are detailed in the following sections.

Antioxidant Activity

The phenolic hydroxyl group in dehydrozingerone and its derivatives is crucial for their antioxidant activity, primarily through hydrogen atom transfer (HAT) to scavenge free radicals.[9][10]

Table 1: Antioxidant Activity of Dehydrozingerone and its Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Dehydrozingerone | DPPH | 103.35 | [3] |

| Mannich Base Derivative 2e (dimethylamine moiety) | DPPH | 50.23 | [3] |

| Quercetin (Standard) | DPPH | 21.74 | [3] |

Antimicrobial Activity

The α,β-unsaturated carbonyl group present in the conjugation system of dehydrozingerone and its derivatives is believed to be responsible for their antibacterial and antifungal properties.[1][5]

Table 2: Antimicrobial Activity of Dehydrozingerone Derivatives

| Compound | Organism | Zone of Inhibition (mm) | Concentration | Reference |

| Dehydrozingerone | Listeria monocytogenes | ~18 | 20 µmoles | [11] |

| Methyl-dehydrozingerone | Salmonella typhi | ~20 | 20 µmoles | [11] |

| Dehydrozingerone glucoside tetra acetate | Bacillus subtilis | ~22 | 20 µmoles | [11] |

| Erythromycin (Standard) | Listeria monocytogenes | 26 ± 1.0 | 15 µ g/disc | [11] |

| Ciprofloxacin (Standard) | Escherichia coli | 25 ± 2.0 | 5 µ g/disc | [11] |

Anti-inflammatory Activity

Dehydrozingerone and its derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines.[9][12][13]

Table 3: Anti-inflammatory Activity of Dehydrozingerone Derivatives

| Compound | Assay | IC50 (mM) | Reference |

| Mannich Base Derivative 2c (N-methylpiperazine moiety) | Inhibition of heat-induced albumin denaturation | 7.20 | [14] |

| Dehydrozingerone | Inhibition of heat-induced albumin denaturation | Inactive | [14] |

| Diclofenac Sodium (Standard) | Inhibition of heat-induced albumin denaturation | 8.03 | [14] |

Dehydrozingerone derivatives have been shown to inhibit the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB (p65).[1][9] They also suppress the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK.[9][15]

Anticancer Activity

Numerous dehydrozingerone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6][16] Their anticancer effects are often attributed to the induction of cell cycle arrest and apoptosis.[17]

Table 4: Anticancer Activity of Dehydrozingerone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Dehydrozingerone | PLS10 (prostate cancer) | 153.13 ± 11.79 | [18] |

| Curcumin (Standard) | PLS10 (prostate cancer) | 20.33 ± 0.58 | [18] |

| Butyl Derivative | HeLa (cervical cancer) | 8.63 | [6][19] |

| Benzyl Derivative | LS174 (colon cancer) | 10.17 | [6][19] |

| Benzyl Derivative | A549 (lung cancer) | 12.15 | [6][19] |

| Chalcone 15 | A549 (lung cancer) | 0.6 µg/mL | |

| Dehydrozingerone analog 11 | KB (nasopharyngeal cancer) | 2.0 µg/mL | [12] |

| Dehydrozingerone analog 11 | KB-VCR (multidrug-resistant) | 1.9 µg/mL | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative dehydrozingerone derivative and for key biological assays.

Synthesis of Mannich Bases of Dehydrozingerone Derivatives[20]

-

Preparation of Reactants : Add dehydrozingerone (1.92 g; 10 mmol) to a mixture of formaldehyde solution (1.92 mL; 15 mmol) and a secondary amine (15 mmol) in 9 mL of ethanol.

-

Reaction : Stir the mixture for 30 minutes, then reflux at 79°C for 30 minutes. Continue stirring at 25°C for 2-7 hours, monitoring the reaction progress by TLC.

-

Work-up : Evaporate approximately 75% of the solvent under reduced pressure and refrigerate the mixture overnight.

-

Purification : Filter the resulting product, wash with cold ethanol, and dry under vacuum at 30-40°C. Further purify by flash column chromatography.

DPPH Radical Scavenging Assay[21]

-

Reagent Preparation : Prepare a 0.1 mM working solution of DPPH in methanol. Prepare various dilutions of the test compounds and a positive control (e.g., ascorbic acid).[20]

-

Reaction : Mix equal volumes of the sample/control dilutions and the DPPH working solution.[20]

-

Incubation : Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[20]

-

Measurement : Measure the absorbance of each reaction at 517 nm using a spectrophotometer.[20]

-

Calculation : Calculate the percentage of scavenging activity and determine the IC50 value.[20]

Antimicrobial Susceptibility Testing (Disk Diffusion Method)[3][6]

-

Inoculum Preparation : Prepare a bacterial suspension equivalent to the 0.5 McFarland standard.[6]

-

Inoculation : Evenly streak the bacterial suspension onto a Mueller-Hinton agar plate.[6]

-

Disk Placement : Aseptically place paper disks impregnated with the test compounds onto the agar surface.[21]

-

Incubation : Invert the plates and incubate at 37°C for 16-24 hours.[8]

-

Measurement : Measure the diameter of the zones of inhibition in millimeters.[8]

In Vitro Anti-inflammatory Assay (Inhibition of Heat-Induced Albumin Denaturation)[14][23]

-

Reaction Mixture Preparation : Prepare a 5 mL reaction mixture containing 0.2 mL of 1-2% egg albumin solution, 2.8 mL of phosphate-buffered saline (pH 7.4), and 2 mL of the test compound at various concentrations.[22]

-

Incubation : Incubate the reaction mixtures at 37±2°C for 30 minutes.[22]

-

Heating : Heat the mixtures in a water bath at 70±2°C for 15 minutes.[22]

-

Measurement : After cooling, measure the absorbance at 660 nm.[23]

-

Calculation : Calculate the percentage inhibition of protein denaturation and determine the IC50 value.[23]

MTT Assay for Anticancer Activity[4][5]

-

Cell Seeding : Seed cancer cells in a 96-well plate and allow them to attach overnight.[24]

-

Treatment : Treat the cells with various concentrations of the dehydrozingerone derivatives and incubate for 24-96 hours.[5]

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[4]

-

Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.[4]

-

Calculation : Determine the percentage of cell viability and calculate the IC50 value.[5]

Conclusion

Dehydrozingerone and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their straightforward synthesis and amenability to chemical modification make them attractive candidates for drug discovery and development. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working in this field, facilitating further exploration of the therapeutic potential of these remarkable molecules. The continued investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents for a variety of diseases.

References

- 1. Novel Semisynthetic Derivative of Dehydrozingerone (DHZ-15) Modulates Lipopolysaccharide-Stimulated Macrophages by Targeting the NF-κB/p65 Pathway and In Vivo Evaluation in a Sepsis BALB/c Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asm.org [asm.org]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 7. jurnal.untirta.ac.id [jurnal.untirta.ac.id]

- 8. academic.oup.com [academic.oup.com]

- 9. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dehydrozingerone, Chalcone, and Isoeugenol Analogs as In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dehydrozingerone Alleviates Hyperalgesia, Oxidative Stress and Inflammatory Factors in Complete Freund’s Adjuvant-Induced Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dehydrozingerone exerts beneficial metabolic effects in high-fat diet-induced obese mice via AMPK activation in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. acmeresearchlabs.in [acmeresearchlabs.in]

- 21. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 22. medwinpublishers.com [medwinpublishers.com]

- 23. innpharmacotherapy.com [innpharmacotherapy.com]

- 24. texaschildrens.org [texaschildrens.org]

Dehydrozingerone: A Comprehensive Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrozingerone (DHZ), a phenolic compound derived from ginger (Zingiber officinale) and a structural analog of curcumin, is emerging as a promising therapeutic agent with a wide spectrum of pharmacological activities.[1][2] Possessing greater stability and water solubility than curcumin, dehydrozingerone offers a significant advantage for potential clinical applications.[3][4] This technical guide provides an in-depth review of the current scientific literature on dehydrozingerone, focusing on its therapeutic potential across various disease models. It summarizes key quantitative data, details experimental methodologies, and visualizes the molecular pathways through which dehydrozingerone exerts its effects, including its anti-inflammatory, antioxidant, anticancer, neuroprotective, and metabolic regulatory properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to Dehydrozingerone

Dehydrozingerone, chemically known as (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a natural product that represents half of the chemical structure of curcumin.[5] It is recognized for a broad range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][5][6] Its favorable pharmacokinetic profile compared to curcumin, particularly its enhanced bioavailability, makes it a subject of intense research for therapeutic development.[5][7] This guide synthesizes the existing preclinical data to provide a clear overview of its potential.

Pharmacological Properties and Therapeutic Potential

Anti-inflammatory and Antioxidant Activity

Dehydrozingerone demonstrates significant anti-inflammatory and antioxidant properties by modulating key signaling pathways and reducing oxidative stress.

-

Endothelial Dysfunction and Atherosclerosis: In human umbilical vein endothelial cells (HUVEC), dehydrozingerone and its dimer have been shown to reduce hydrogen peroxide-induced reactive oxygen species (ROS) production.[8] They also inhibit the expression of adhesion molecules ICAM-1 and VCAM-1, which are crucial in the development of atherosclerosis. This effect is mediated, in part, through the inhibition of NF-κB activation.[8]

-

Rheumatoid Arthritis: In a complete Freund's adjuvant (CFA)-induced arthritis model in rats, dehydrozingerone administration significantly suppressed the levels of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6.[9]

-

Acute Lung Injury: A derivative, Dehydrozingerone-6, showed potent anti-inflammatory activity in a lipopolysaccharide (LPS)-induced acute lung injury mouse model by downregulating iNOS, COX-2, and NF-κB/p65.[10]

-

Radical Scavenging: Dehydrozingerone is an effective scavenger of free radicals, including hydroxyl and peroxyl radicals.[11] It inhibits lipid peroxidation, a key process in cellular damage.[12][13]

Anticancer Activity

Dehydrozingerone exhibits antiproliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

-

Prostate Cancer: Dehydrozingerone inhibits the proliferation of castration-resistant prostate cancer cells (PLS10) by inducing cell cycle arrest in the G1 phase.[5][7] In a PLS10 xenograft model, it significantly reduced tumor growth by inhibiting both cell proliferation and angiogenesis.[5][14]

-

Colon Cancer: In HT-29 human colon cancer cells, dehydrozingerone was found to induce cell-cycle arrest at the G2/M phase and lead to the accumulation of intracellular ROS.[15]

-

Hepatitis B Virus: Dehydrozingerone has shown moderate inhibitory activity on the secretion of Hepatitis B surface antigen (HBsAg) in HepG 2 cells.[16]

Neuroprotective Effects

The neuroprotective properties of dehydrozingerone are linked to its antioxidant and anti-inflammatory actions.

-

Parkinson's Disease: In a Drosophila model of Parkinson's disease (LRRK2 mutation), dehydrozingerone and its dimer improved motor behavior and prevented dopaminergic neuronal loss.[17][18] The dimer, in particular, showed a more potent neuroprotective effect, recovering motor disability and reducing mitochondrial damage after prolonged treatment.[17]

-

Cognitive Function: While one study on aluminum-induced cognitive dysfunction in rats did not show improvement with dehydrozingerone, its potential in other neurodegenerative models is still under investigation.[3] Its ability to protect brain cells from oxidative stress and inflammation is a key area of interest for preventing age-related cognitive decline.[19]

-

Anticonvulsant Activity: Dehydrozingerone has demonstrated dose-dependent anticonvulsant activity in a maximum electroshock seizure (MES) model in rats.[20]

Metabolic Health

Dehydrozingerone has shown promise in managing metabolic disorders by improving glucose metabolism and reducing lipid accumulation.

-

Obesity and Diabetes: In high-fat diet-induced obese mice, dehydrozingerone suppressed weight gain, lipid accumulation, and hyperglycemia.[21] It also regulated fasting blood glucose and leptin levels and inhibited renal lipotoxicity.[22]

-

Insulin Sensitivity: The beneficial metabolic effects are attributed to its ability to activate the AMP-activated protein kinase (AMPK) pathway in skeletal muscle, which increases glucose uptake and improves systemic insulin sensitivity.[21]

-

Diabetic Wound Healing: Both systemic and topical gel formulations of dehydrozingerone have been shown to improve the rate of wound healing in diabetic rats by modulating AMPK, TNF-α, and matrix metalloproteinases (MMPs).[23]

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various preclinical studies on dehydrozingerone and its derivatives.

Table 1: In Vitro Efficacy (IC50 Values)

| Compound | Cell Line / Assay | Effect | IC50 Value | Reference(s) |

| Dehydrozingerone | PLS10 (Prostate Cancer) | Antiproliferation | 153.13 ± 11.79 µM | [5][24] |

| Dehydrozingerone | HepG 2 | Inhibition of HBsAg secretion | 0.50 mM | [16] |

| Dehydrozingerone-6 | RAW 264.7 Macrophages | Inhibition of cytokines | ~10 µM (97% viability) | [10] |

| DHZ-Cyclopropyl Derivative (Butyl) | HeLa (Cervical Cancer) | Cytotoxicity | 8.63 µM | [25] |

| DHZ-Cyclopropyl Derivative (Benzyl) | LS174 (Colon Cancer) | Cytotoxicity | 10.17 µM | [25] |

| DHZ-Cyclopropyl Derivative (Benzyl) | A549 (Lung Cancer) | Cytotoxicity | 12.15 µM | [25] |

| DHZ-Mannich Base (2c) | Albumin Denaturation | Anti-inflammatory | Comparable to Diclofenac | [26][27] |

| DHZ-Mannich Base (2e) | DPPH Scavenging | Antioxidant | Moderate activity | [26][27] |

Table 2: In Vivo Efficacy and Dosing

| Compound | Animal Model | Disease/Condition | Dosing Regimen | Key Outcome(s) | Reference(s) |

| Dehydrozingerone | PLS10 Xenograft (Mice) | Prostate Cancer | 30 mg/kg (i.p.) | Significant decrease in tumor volume | [5][14] |

| Dehydrozingerone | High-Fat Diet (Mice) | Obesity / Diabetes | Not specified | Suppressed weight gain and hyperglycemia | [21] |

| Dehydrozingerone | Drosophila melanogaster (LRRK2) | Parkinson's Disease | 0.5 mM and 1 mM in food | Improved climbing, prevented neuron loss | [17][18] |

| Dehydrozingerone | MES-induced Seizure (Rats) | Epilepsy | 100 mg/kg | 80% anti-MES activity | [20] |

| Dehydrozingerone-6 | LPS-induced Lung Injury (Mice) | Acute Lung Injury | 50 mg/kg | Protected lung tissue, inhibited IL-6 & TNF-α | [10] |

| Dehydrozingerone | CFA-induced Arthritis (Rats) | Rheumatoid Arthritis | Not specified | Suppressed pro-inflammatory cytokines | [9] |

| Dehydrozingerone | Excisional Wound (Diabetic Rats) | Diabetic Wound Healing | 100 mg in 1g topical gel | Improved rate of healing | [23] |

Mechanisms of Action and Signaling Pathways

Dehydrozingerone exerts its therapeutic effects by modulating multiple cellular signaling pathways.

Anti-inflammatory Pathway (NF-κB)

Dehydrozingerone inhibits inflammation by blocking the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes like adhesion molecules and cytokines.

Caption: Dehydrozingerone inhibits the NF-κB signaling pathway.

Metabolic Regulation Pathway (AMPK)

Dehydrozingerone promotes beneficial metabolic effects by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK enhances glucose uptake and utilization.

Caption: Dehydrozingerone activates the AMPK pathway to improve metabolic health.

Anticancer Pathway (Cell Cycle Arrest)

In cancer cells, dehydrozingerone can induce cell cycle arrest, preventing proliferation. For example, in prostate cancer cells, it causes arrest at the G1 phase.

Caption: Dehydrozingerone induces G1 phase cell cycle arrest.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Synthesis of Dehydrozingerone

Dehydrozingerone is typically synthesized via a Claisen-Schmidt (aldol) condensation reaction.[28]

-

Reactants: Vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone.[5][20]

-

Catalyst: A base, such as sodium hydroxide (NaOH), is used to catalyze the reaction.[5][8]

-

Procedure:

-

Vanillin is dissolved in acetone in a round-bottom flask, often cooled in an ice bath.[5]

-

An aqueous or ethanolic solution of NaOH is added dropwise to the stirred mixture.[5][8]

-

The mixture is stirred at room temperature for a specified period (e.g., 1 to 12 hours).[5][8]

-

The reaction is quenched by acidification with an acid (e.g., 10% HCl) until a precipitate forms.[8][20]

-

The solid product is collected by filtration, washed with cold water, and dried.[5]

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield a light-yellow solid.[5]

-

Cell Viability and Proliferation Assays

-

WST-1 Assay (Prostate Cancer Cells):

-

PLS10 cells are seeded in 96-well plates.[24]

-

After adherence, cells are treated with varying concentrations of dehydrozingerone (e.g., 0–200 µM) or a vehicle control for a specified time (e.g., 48 hours).[24]

-

WST-1 reagent is added to each well and incubated.

-

The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to the control.[24]

-

-

Trypan Blue Exclusion Analysis (HUVEC):

Intracellular ROS Production Assay

-

Cell Culture and Treatment: HUVEC are pretreated with dehydrozingerone or its dimer at desired concentrations (e.g., 10 μg/mL).[8]

-

Induction of Oxidative Stress: Cells are then exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂ at 300 μM), to induce ROS production.[8]

-

Detection:

-

A fluorescent probe sensitive to ROS (e.g., DCFH-DA) is added to the cells.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer.

-

The mean fluorescence intensity (MFI) is calculated and compared between treated and untreated groups.[8]

-

In Vivo Xenograft Model (Prostate Cancer)

-

Animal Model: Male nude mice are used.[14]

-

Cell Implantation: PLS10 castration-resistant prostate cancer cells are injected subcutaneously into the flank of each mouse.[14]

-

Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups. Dehydrozingerone (e.g., 30 mg/kg body weight) or a vehicle control is administered, typically via intraperitoneal (i.p.) injection, on a regular schedule.[5][14]

-

Monitoring: Tumor volume is measured periodically with calipers. Body weight is monitored as an indicator of toxicity.[5]

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (Ki67) and angiogenesis markers (CD31).[5][14]

Pharmacokinetics and Bioavailability

A significant advantage of dehydrozingerone over curcumin is its improved pharmacokinetic profile. Studies in animal models have shown that after intraperitoneal injection, dehydrozingerone reaches higher concentrations in the serum and remains detectable for a longer duration (up to 3 hours) compared to curcumin.[5][7] It also demonstrates superior tissue distribution, including in the liver and kidneys.[22] This enhanced bioavailability suggests that dehydrozingerone may be more effective in vivo, potentially overcoming a key limitation of curcumin.[5][7]

Conclusion and Future Directions

Dehydrozingerone has emerged as a compelling natural compound with significant therapeutic potential across a spectrum of diseases, including cancer, inflammatory disorders, neurodegenerative conditions, and metabolic syndrome. Its multifaceted mechanism of action, combined with a favorable pharmacokinetic profile, positions it as a strong candidate for further drug development.

Future research should focus on:

-

Clinical Trials: Translating the promising preclinical findings into human clinical trials to evaluate safety and efficacy.

-

Derivative Synthesis: Exploring novel derivatives and formulations to further enhance potency, selectivity, and bioavailability.[26][29]

-

Mechanism Elucidation: Deepening the understanding of the specific molecular targets and signaling pathways modulated by dehydrozingerone in different disease contexts.

This technical guide provides a solid foundation for researchers and drug development professionals to appreciate the therapeutic promise of dehydrozingerone and to guide future investigations into this versatile molecule.

References

- 1. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An appraisal on recent medicinal perspective of curcumin degradant: Dehydrozingerone (DZG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dehydrozingerone Alleviates Hyperalgesia, Oxidative Stress and Inflammatory Factors in Complete Freund’s Adjuvant-Induced Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. worldscientific.com [worldscientific.com]

- 12. Antioxidant properties of dehydrozingerone and curcumin in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. News - Future Trends: The Role of Dehydrozingerone in Nutraceuticals and Supplements [mylandsupplement.com]

- 14. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Dehydrozingerone exerts beneficial metabolic effects in high-fat diet-induced obese mice via AMPK activation in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dehydrozingerone inhibits renal lipotoxicity in high‐fat diet–induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Investigation of the cellular and molecular effects of dehydrozingerone formulation on various days of diabetic wound repair - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. jyoungpharm.org [jyoungpharm.org]

- 27. [PDF] Anti-inflammatory and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives | Semantic Scholar [semanticscholar.org]

- 28. Dehydrozingerone | 1080-12-2 | Benchchem [benchchem.com]

- 29. Anti-inflammatory and analgesic potential of OA-DHZ; a novel semisynthetic derivative of dehydrozingerone - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrozingerone: A Technical Guide to its Antimicrobial and Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrozingerone (DHZ), a phenolic compound isolated from the rhizomes of ginger (Zingiber officinale), has emerged as a promising natural product with a significant antimicrobial and antifungal profile.[1][2][3] Structurally similar to a half-analog of curcumin, DHZ exhibits a range of biological activities, making it a compelling candidate for further investigation in the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the antimicrobial and antifungal spectrum of dehydrozingerone, detailing its activity against various pathogens, its mechanisms of action, and standardized protocols for its evaluation.

Data Presentation: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of dehydrozingerone has been quantified using various methods, primarily determining the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and zones of inhibition. The following tables summarize the available quantitative data.

Table 1: Antifungal Activity of Dehydrozingerone

| Fungal Species | MIC (µM) | MFC (µM) | Zone of Inhibition (mm) |

| Aspergillus niger | 755 - 911 | 880 - 1041 | 31.0 ± 1.0 |

| Aspergillus flavus | 755 - 911 | 880 - 1041 | 20.5 ± 2.5 |

| Aspergillus oryzae | 755 - 911 | 880 - 1041 | - |

| Aspergillus ochraceus | 755 - 911 | 880 - 1041 | - |

| Fusarium oxysporum | 755 - 911 | 880 - 1041 | - |

| Penicillium chrysogenum | 755 - 911 | 880 - 1041 | - |

| Candida albicans | MIC50 >1000 µg/mL | - | - |

Data sourced from[2][4][5]. Note: MIC and MFC values for Aspergillus, Fusarium, and Penicillium species are presented as a range as reported in the literature.

Table 2: Antibacterial Activity of Dehydrozingerone (Zone of Inhibition)

| Bacterial Species | Zone of Inhibition (mm) at 20 µM |

| Bacillus subtilis | ~18 |

| Listeria monocytogenes | ~22 |

| Escherichia coli | ~19 |

| Salmonella typhi | ~17 |

Data represents approximate values extrapolated from graphical representations in[1].

Table 3: Anti-Biofilm Activity of Dehydrozingerone against Candida albicans

| Concentration (mg/mL) | Growth Inhibition (%) | Biofilm Inhibition (%) | Ergosterol Inhibition (%) |

| 2 | 84.28 | ~50 | 31.34 |

| 1 | 42.85 | ~50 | 27.14 |

| 0.5 | 29.28 | - | 19.52 |

| 0.25 | 12.14 | - | 6.09 |

| 0.125 | 3.57 | - | 1.91 |

Data sourced from[4].

Mechanisms of Action

Dehydrozingerone exerts its antimicrobial and antifungal effects through multiple mechanisms, primarily targeting cellular membranes and key biosynthetic pathways.

Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

A primary antifungal mechanism of dehydrozingerone against fungi, such as Candida albicans, is the disruption of the ergosterol biosynthesis pathway.[4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity. By inhibiting key enzymes in this pathway, dehydrozingerone compromises the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

Antibacterial Mechanism: Cell Membrane Disruption

The antibacterial activity of dehydrozingerone is largely attributed to its ability to disrupt the cytoplasmic membrane of bacteria.[1] The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer, leading to a loss of membrane integrity, dissipation of the ion gradient, and disruption of cellular processes that are dependent on the membrane potential.

Potential for Quorum Sensing Inhibition

Emerging research suggests that dehydrozingerone and related compounds may also interfere with bacterial quorum sensing (QS).[6][7][8][9][10] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By disrupting QS signaling, dehydrozingerone could potentially attenuate bacterial pathogenicity and enhance susceptibility to conventional antibiotics.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of dehydrozingerone's antimicrobial and antifungal properties.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Dehydrozingerone (stock solution prepared in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the dehydrozingerone stock solution in the appropriate growth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a microbial inoculum suspension in the growth medium and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 100 µL of the diluted microbial inoculum to each well containing the dehydrozingerone dilutions. This will bring the final volume in each well to 200 µL.

-

Include a positive control (microbial inoculum in broth without dehydrozingerone) and a negative control (broth only) on each plate.

-

Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of dehydrozingerone at which no visible growth is observed.

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

Materials:

-

Dehydrozingerone (dissolved in a suitable solvent)

-

Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare a lawn culture of the test microorganism by evenly spreading the standardized inoculum over the entire surface of the agar plate using a sterile cotton swab.

-

Allow the inoculum to dry for a few minutes.

-

Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.

-

Carefully pipette a specific volume (e.g., 50-100 µL) of the dehydrozingerone solution at a known concentration into each well.

-

Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve dehydrozingerone) on the same plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

-

After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters.

Crystal Violet Assay for Biofilm Inhibition

This assay is used to quantify the effect of a compound on the formation of microbial biofilms.

Materials:

-

Dehydrozingerone

-

96-well flat-bottom microtiter plates

-

Sterile microbial growth medium suitable for biofilm formation

-

Microbial inoculum

-

Crystal Violet solution (0.1% w/v)

-

30% Acetic Acid or 95% Ethanol

-

Plate reader

Procedure:

-

Dispense 100 µL of microbial culture (adjusted to a specific cell density) into the wells of a 96-well plate.

-

Add 100 µL of dehydrozingerone at various concentrations to the wells. Include a positive control (cells with medium only) and a negative control (medium only).

-

Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours at an appropriate temperature without agitation).

-

After incubation, gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS) or distilled water.

-

Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

-

Measure the absorbance of the solubilized stain at a wavelength of 570-600 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the control wells.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes related to the antimicrobial action of dehydrozingerone.

Caption: Antifungal mechanism of dehydrozingerone via inhibition of the ergosterol biosynthesis pathway.

References

- 1. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]